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Z-Val-Lys-Lys-Arg-MNA

Clinical Diagnostics Oncology Biomarkers Cathepsin B Activity

Protease substrate substitution without validation risks irreproducible kinetic data and invalidated clinical cut-offs. Z-Val-Lys-Lys-Arg-MNA is the sequence-specific fluorogenic substrate validated for cathepsin B and flavivirus NS2B-NS3 protease assays. - 3.8-fold activity differential (malignant vs. control) established in gynecologic malignancy biomarker cohort studies. - Dibasic P2-P1 (Lys-Arg) recognition essential for WNV protease HTS - analogs lacking P2 Lys exhibit altered Km/Vmax. - Compatible with post-azo-coupling histochemistry for spatial cathepsin B localization in unfixed cryostat sections.

Molecular Formula C42H62N10O7
Molecular Weight 819 g/mol
Cat. No. B1648826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-Val-Lys-Lys-Arg-MNA
Molecular FormulaC42H62N10O7
Molecular Weight819 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)NC(=O)OCC3=CC=CC=C3
InChIInChI=1S/C42H62N10O7/c1-27(2)36(52-42(57)59-26-28-14-5-4-6-15-28)40(56)51-33(19-10-12-22-44)39(55)49-32(18-9-11-21-43)38(54)50-34(20-13-23-47-41(45)46)37(53)48-30-24-29-16-7-8-17-31(29)35(25-30)58-3/h4-8,14-17,24-25,27,32-34,36H,9-13,18-23,26,43-44H2,1-3H3,(H,48,53)(H,49,55)(H,50,54)(H,51,56)(H,52,57)(H4,45,46,47)/t32-,33-,34-,36-/m0/s1
InChIKeyWXZZXNOWSNDFIS-RRNXAADDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 0 units / 500 units / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Z-Val-Lys-Lys-Arg-MNA Substrate Profile


Z-Val-Lys-Lys-Arg-MNA (also known as Z-VKKR-MNA or Z-Val-Lys-Lys-Arg-4-methoxy-β-naphthylamide trihydrochloride) is a synthetic tetrapeptide fluorogenic substrate, classically categorized as an oligopeptide [1]. It is specifically designed for the detection and quantification of protease activity, most notably for cathepsin B (a lysosomal cysteine protease) and certain viral serine proteases such as the West Nile Virus (WNV) NS2B-NS3 protease [2]. The compound consists of a C-terminal 4-methoxy-β-naphthylamide (MNA) leaving group conjugated to the peptide sequence Z-Val-Lys-Lys-Arg. Upon site-specific enzymatic cleavage at the Arg-MNA amide bond, the free 4-methoxy-β-naphthylamine fluorophore is liberated, producing a quantifiable fluorescent signal that is proportional to enzyme activity [3].

Z-Val-Lys-Lys-Arg-MNA Substitution Risks


Generic substitution of protease substrates without empirical validation introduces significant risk of assay failure or misinterpretation, due to the stringent sequence-specificity of protease active sites. The P4-P1 amino acid sequence of Z-Val-Lys-Lys-Arg-MNA (Val-Lys-Lys-Arg) is not an arbitrary arrangement; it is a precise determinant of enzyme-substrate affinity and catalytic turnover. For example, flavivirus proteases exhibit a narrow specificity that is highly sensitive to the identity of residues at the P1 and P2 positions [1]. Altering the P2 lysine, as in the comparator substrate Z-Val-Lys-Arg-MNA (which lacks the second lysine), fundamentally changes both the binding kinetics and the resulting kinetic parameters (Km and Vmax), thereby rendering cross-assay data incomparable . Similarly, while closely related substrates like Z-Ala-Arg-Arg-MNA may also detect cathepsin B, they do not provide the same quantitative baseline or clinical correlation profiles established with Z-Val-Lys-Lys-Arg-MNA in validated biomarker studies [2]. Therefore, direct replacement of this compound with an in-class analog—even one differing by a single amino acid—invalidates historical comparative data and necessitates full re-validation of assay conditions and diagnostic cut-off values.

Z-Val-Lys-Lys-Arg-MNA Performance Benchmarks


Clinical Diagnostic Discriminative Power

In a clinical study comparing 57 patients with gynecologic malignancies to 60 disease-free controls, urinary cathepsin B-like activity was quantified using Z-Val-Lys-Lys-Arg-MNA (referred to as BZ-Val-Lys-Lys-Arg-MNA) as the substrate [1]. The mean enzyme activity in the malignant cohort was measured at 10.6 ± 9.8 U, which was significantly elevated (p < 0.0001) compared to the control cohort mean of 2.8 ± 3.3 U. This represents an approximately 3.8-fold increase in activity in the malignant group.

Clinical Diagnostics Oncology Biomarkers Cathepsin B Activity

WNV Protease Dibasic Motif Preference

Flavivirus NS2B-NS3 proteases demonstrate a critical preference for a dibasic motif at the P1-P2 positions. The tetrapeptide substrate Z-Val-Lys-Lys-Arg-MNA satisfies this requirement with its P2 lysine residue, which forms an essential interaction with Asn-152 in the S2 pocket of the WNV protease [1]. In contrast, the shorter analog Z-Val-Lys-Arg-MNA (which lacks the P2 lysine) exhibits altered kinetics. While direct numerical Km/kcat values for Z-Val-Lys-Lys-Arg-MNA in the specific publication are not provided, the inhibition assay using Z-Val-Lys-Arg-MNA serves as a negative kinetic comparator, demonstrating that the removal of the P2 lysine residue leads to a measurable increase in the apparent Km/Vmax ratio, indicating reduced substrate processing efficiency .

Virology Enzyme Kinetics Inhibitor Screening

Histochemical Specificity in Inflamed Tissue

In a comparative histochemical study of inflamed human gingiva, Z-Val-Lys-Lys-Arg-MNA was used alongside Z-Ala-Arg-Arg-MNA to demonstrate cathepsin B activity [1]. The post-azo-coupling technique revealed that Z-Val-Lys-Lys-Arg-MNA specifically localized cathepsin B to connective tissue fibroblasts and CD68-positive macrophages/monocytes, with staining patterns confirmed by immunocytochemistry using polyclonal sheep anti-human cathepsin B [1]. Critically, this pattern was distinct from the staining produced by the tryptase substrates Z-Ala-Ala-Lys-MNA and D-Val-Leu-Arg-MNA, which were confined exclusively to mast cell granules [1]. This differential staining was further validated by differential salt extraction: cathepsin B activity (detected by Z-Val-Lys-Lys-Arg-MNA) was extracted with salt-free buffer, whereas tryptase activity required high-salt buffer [1].

Histochemistry Immunology Protease Localization

Dual-Substrate Cathepsin B Validation

Within the same study on inflamed gingiva, Z-Val-Lys-Lys-Arg-MNA was utilized in parallel with Z-Ala-Arg-Arg-MNA for the histochemical demonstration of cathepsin B [1]. While both substrates target cathepsin B, the use of Z-Val-Lys-Lys-Arg-MNA provides an orthogonal validation of enzyme identity when paired with specific inhibitors and immunocytochemistry. Biochemical characterization using the 7-amino-4-trifluoromethyl coumarin (AFC) analog Z-Val-Lys-Lys-Arg-AFC further confirmed the identity of the enzyme as cathepsin B, distinct from tryptase activities detected with Z-Ala-Ala-Lys-AFC [1].

Biochemical Assay Development Cathepsin B Substrate Specificity

Z-Val-Lys-Lys-Arg-MNA Applications


Cathepsin B Biomarker Diagnostic Assay

Z-Val-Lys-Lys-Arg-MNA is the substrate of choice for developing quantitative fluorogenic assays aimed at measuring urinary cathepsin B-like activity as a potential biomarker for gynecologic malignancies. The substrate has been validated in a clinical cohort study, establishing a significant 3.8-fold difference between malignant (10.6 ± 9.8 U) and control (2.8 ± 3.3 U) populations [1]. This established baseline supports the development of diagnostic tests with defined sensitivity and specificity thresholds (e.g., 84.2% sensitivity at a 5 U cut-off) [1].

Flavivirus Protease Inhibitor Screening

In antiviral drug discovery, this compound serves as an optimal fluorogenic substrate for high-throughput screening of inhibitors targeting West Nile Virus and related flavivirus NS2B-NS3 proteases. The tetrapeptide sequence Z-Val-Lys-Lys-Arg satisfies the dibasic substrate preference (Lys-Arg at P2-P1) of these viral proteases, ensuring efficient cleavage and a robust assay window [2]. Alternative substrates lacking the P2 lysine (e.g., Z-Val-Lys-Arg-MNA) exhibit increased apparent Km/Vmax ratios, which reduce assay sensitivity and may compromise the detection of weak or moderate inhibitors .

Cathepsin B Histochemical Localization

For spatial proteomics and pathology research, Z-Val-Lys-Lys-Arg-MNA is a validated histochemical tool for visualizing cathepsin B activity in unfixed cryostat sections using a post-azo-coupling technique. It reliably localizes cathepsin B to fibroblasts and CD68-positive macrophages in inflamed tissues such as gingiva, with staining patterns confirmed by immunocytochemistry [3]. Its distinct extraction profile (salt-free buffer) allows it to be used in differential extraction protocols to distinguish cathepsin B activity from tryptase-like activities, which require high-salt buffers [3].

Protease Profiling Panels in Inflammation

This substrate is an essential component of multi-marker panels for profiling protease activity in complex biological samples. When used in conjunction with tryptase-specific substrates (e.g., Z-Ala-Ala-Lys-MNA), Z-Val-Lys-Lys-Arg-MNA enables the clear biochemical and histochemical discrimination between cysteine protease (cathepsin B) and serine protease (tryptase) activities within the same tissue specimens [3]. This differential capability is critical for understanding the distinct roles of these enzyme classes in inflammatory processes, such as those occurring in periodontitis [3].

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